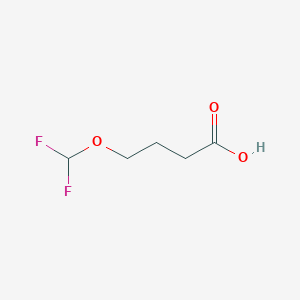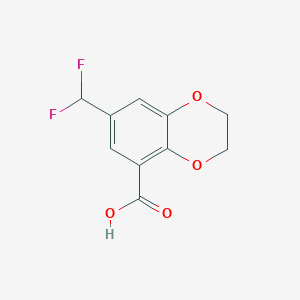
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a fluorinated organic compound characterized by the presence of a difluoromethyl group attached to the benzodioxine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the following steps:
Coupling Reaction: The difluoromethylated intermediate is then coupled with a benzodioxine derivative under specific reaction conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions may be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce various substituents onto the benzodioxine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Palladium catalysts, trifluoromethylating agents, and various nucleophiles.
Major Products Formed:
Oxidation reactions typically yield carboxylic acids.
Reduction reactions can produce alcohols or amines.
Substitution reactions can result in various substituted benzodioxine derivatives.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism by which 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.
相似化合物的比较
5-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-4-carboxylic acid
Uniqueness: 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the difluoromethyl group and the carboxylic acid group plays a crucial role in determining its properties and applications.
属性
IUPAC Name |
7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-9(12)5-3-6(10(13)14)8-7(4-5)15-1-2-16-8/h3-4,9H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFHRJIIKOIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)
![1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2934913.png)
![3-(2-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2934914.png)
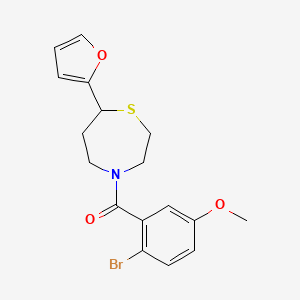

![3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2934919.png)
![1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2934924.png)
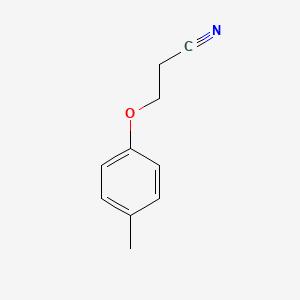
![[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine](/img/structure/B2934927.png)
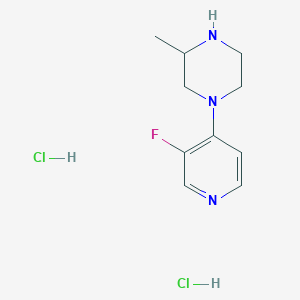
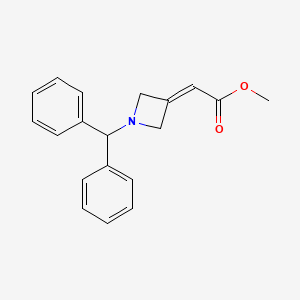
![1-(4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2934930.png)
![2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2934931.png)
